Rebaudioside F

Descripción general

Descripción

El rebaudiósido F es un glucósido diterpénico aislado de las hojas de la planta Stevia rebaudiana. Es uno de los muchos glucósidos de esteviol que contribuyen a la dulzura de las hojas de stevia. El rebaudiósido F es conocido por su alta intensidad de dulzura, que es significativamente mayor que la de la sacarosa. Se utiliza como un edulcorante natural bajo en calorías en diversos productos alimenticios y bebidas .

Aplicaciones Científicas De Investigación

El rebaudiósido F tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de glicosilación y la síntesis de glucósidos.

Biología: Se estudia el rebaudiósido F por sus posibles efectos en las vías metabólicas y su papel como edulcorante natural.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles beneficios en el manejo de la diabetes y la obesidad debido a su bajo contenido calórico.

Mecanismo De Acción

El rebaudiósido F ejerce sus efectos principalmente a través de su interacción con los receptores del gusto en la lengua. Se une al receptor del gusto dulce, un receptor acoplado a la proteína G, que desencadena una vía de transducción de señales que lleva a la percepción de la dulzura. Los objetivos moleculares implicados incluyen las subunidades T1R2 y T1R3 del receptor del gusto dulce .

Direcciones Futuras

Steviol glycosides, including Rebaudioside F, exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . They possess interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

Análisis Bioquímico

Cellular Effects

It is known that steviol glycosides, including Rebaudioside F, can stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal cells . This suggests that this compound may have an impact on cell signaling pathways and cellular metabolism.

Metabolic Pathways

It is known that steviol glycosides are involved in various metabolic pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del rebaudiósido F implica la glicosilación del esteviol, un aglicón diterpénico. El proceso suele incluir la adición escalonada de unidades de glucosa al esqueleto del esteviol. Las reacciones de glicosilación suelen ser catalizadas por enzimas glicosiltransferasas, que facilitan la transferencia de glucosa de una molécula donante al aglicón de esteviol .

Métodos de producción industrial: La producción industrial del rebaudiósido F implica principalmente la extracción y purificación de las hojas de Stevia rebaudiana. Las hojas se secan primero y luego se someten a una extracción con agua o alcohol para obtener un extracto bruto que contiene varios glucósidos de esteviol. Este extracto se purifica posteriormente mediante técnicas como la cristalización, la cromatografía y la filtración para aislar el rebaudiósido F .

Análisis De Reacciones Químicas

Tipos de reacciones: El rebaudiósido F experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El rebaudiósido F puede oxidarse para formar diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los enlaces glucosídicos del rebaudiósido F.

Sustitución: Las reacciones de sustitución pueden tener lugar en los grupos hidroxilo de las unidades de glucosa.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como el anhídrido acético y la piridina.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del rebaudiósido F, que pueden tener diferentes perfiles de dulzura y características de estabilidad .

Comparación Con Compuestos Similares

El rebaudiósido F se compara con otros glucósidos de esteviol como el rebaudiósido A, el rebaudiósido C y el esteviósido. Si bien todos estos compuestos comparten un esqueleto de esteviol similar, difieren en el número y tipo de grupos de azúcar unidos. El rebaudiósido F es único debido a su patrón de glicosilación específico, que contribuye a su perfil de dulzura y sus características de estabilidad distintivas .

Compuestos similares:

- Rebaudiósido A

- Rebaudiósido C

- Esteviósido

- Dulcósido A

Propiedades

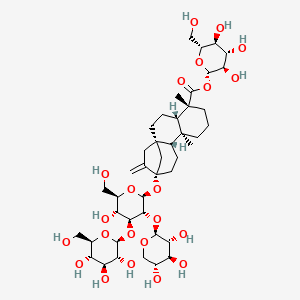

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-35-30(54)24(48)18(47)15-58-35)33(27(51)21(14-46)61-38)62-36-31(55)28(52)25(49)19(12-44)59-36/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLAUKAHEAUVFE-AVBZULRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019862 | |

| Record name | Rebaudioside F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

937.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438045-89-7 | |

| Record name | Rebaudioside F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438045-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438045897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYN4KSY90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Rebaudioside F and where is it found?

A: this compound is a naturally occurring diterpene glycoside primarily found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , ] It belongs to a group of compounds known as steviol glycosides, which are recognized for their sweet taste. [, ]

Q2: What is the chemical structure of this compound?

A: this compound consists of an aglycone moiety, ent-kaur-16-en-19-oic acid, linked to several sugar residues. The specific arrangement of these sugar units is elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [, ] Its molecular formula is C44H70O23. [, ]

Q3: How is this compound typically isolated and purified from Stevia rebaudiana?

A: this compound can be isolated from Stevia rebaudiana extracts using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). [, ] Purification often involves multiple steps, including crystallization using a solvent/antisolvent system to achieve high purity. []

Q4: What are the primary analytical methods used to characterize and quantify this compound?

A4: this compound is commonly characterized and quantified using a combination of techniques:

- NMR Spectroscopy: Provides detailed structural information, including the configuration of sugar moieties. [, ]

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in identification. [, ]

- High-Performance Liquid Chromatography (HPLC): A versatile technique used for both separation and quantification of this compound in complex mixtures. [, ]

Q5: How does the structure of this compound compare to other steviol glycosides?

A: While all steviol glycosides share the same aglycone core, they differ in the type, number, and linkage positions of sugar residues attached to this core. [, ] These structural variations contribute to differences in sweetness intensity and other physicochemical properties among steviol glycosides. []

Q6: What is the impact of temperature and pH on the HPLC analysis of this compound?

A: Research indicates that both temperature and pH significantly influence the separation of steviol glycosides, including this compound, during HPLC analysis. [, ] Optimal separation has been observed at specific temperature and pH ranges, highlighting the importance of controlled conditions for accurate analysis. [, ]

Q7: Has the essential oil of Stevia rebaudiana been investigated for its potential to contain this compound?

A: Studies utilizing various drying methods and extraction solvents have explored the composition of essential oil from Stevia rebaudiana. [] Results suggest that while this compound is detectable in these essential oil extracts, its concentration appears to be lower compared to other steviol glycosides, such as stevioside and rebaudioside A. []

Q8: Are there any studies on the stability of this compound under different conditions?

A: While specific stability studies focused on this compound are limited within the provided research, it's important to note that steviol glycosides, in general, are known for their stability across a range of pH and temperature conditions. [] Further research is needed to fully elucidate the stability profile of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2929705.png)

![methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2929708.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)

![2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)